N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
CAS No.:
Cat. No.: VC16362039
Molecular Formula: C21H19BrN4O3
Molecular Weight: 455.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide -](/images/structure/VC16362039.png)
Specification
Molecular Formula | C21H19BrN4O3 |
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Molecular Weight | 455.3 g/mol |
IUPAC Name | N-(3-bromophenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
Standard InChI | InChI=1S/C21H19BrN4O3/c22-15-5-3-6-16(13-15)23-19(27)21(29)26-10-8-25(9-11-26)20(28)18-12-14-4-1-2-7-17(14)24-18/h1-7,12-13,24H,8-11H2,(H,23,27) |
Standard InChI Key | BSXJGRRSVLKJSJ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NC4=CC(=CC=C4)Br |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is C₂₁H₁₈BrN₅O₃, with a molecular weight of 492.31 g/mol. The structure comprises three primary components:
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3-Bromophenyl Group: A benzene ring substituted with a bromine atom at the meta-position, known to enhance lipophilicity and influence binding interactions via halogen bonding.
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Piperazine Ring: A six-membered diamine ring that improves solubility and serves as a scaffold for attaching pharmacophoric groups .
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Indole-2-Carbonyl Moiety: A bicyclic structure with a fused benzene and pyrrole ring, commonly associated with interactions in kinase and enzyme binding sites .
The compound’s crystal structure is undefined in existing literature, but analogous molecules, such as (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone, crystallize in triclinic systems with hydrogen-bonding networks involving solvent molecules like dimethylformamide (DMF) . Computational models predict moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility due to the hydrophobic bromophenyl and indole groups.
Synthesis and Optimization
The synthesis of N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide likely involves a multi-step protocol:
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Formation of the Piperazine-Indole Intermediate: Reacting 1H-indole-2-carboxylic acid with piperazine in the presence of a coupling agent (e.g., HATU or EDCI) to yield 4-(1H-indol-2-ylcarbonyl)piperazine.
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Introduction of the Oxoacetamide Backbone: Condensing the piperazine-indole intermediate with ethyl oxalyl chloride, followed by hydrolysis to generate 2-(4-(1H-indol-2-ylcarbonyl)piperazin-1-yl)-2-oxoacetic acid .
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Coupling with 3-Bromoaniline: Using carbodiimide-mediated amide bond formation to attach the 3-bromophenyl group to the oxoacetamide moiety.
Critical parameters for optimizing yield and purity include:
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound are unavailable, structurally related molecules exhibit notable bioactivity:
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Kinase Inhibition: Spiro[indole-3,4'-piperidine] derivatives demonstrate potent inhibition of p38 mitogen-activated protein (MAP) kinase, a target in inflammatory diseases . The indole and piperazine groups likely facilitate ATP-competitive binding at the kinase active site.
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Anticancer Potential: Analogous sulfonamide-indole hybrids induce apoptosis in cancer cells by modulating Bcl-2 family proteins and caspase activation .
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Anti-Inflammatory Effects: Compounds with oxadiazole-triazole scaffolds show dual COX-II and iNOS inhibitory activity, reducing prostaglandin E₂ and nitric oxide production .
A proposed mechanism for N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves:
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Target Binding: The indole moiety inserts into hydrophobic enzyme pockets, while the bromine atom forms halogen bonds with proximal amino acids.
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Conformational Modulation: The piperazine ring’s flexibility allows adaptation to target protein dynamics, enhancing binding affinity .
Physicochemical and Pharmacokinetic Properties
Key properties inferred from analogous compounds include:
The compound’s moderate lipophilicity (LogP ~3.5) suggests adequate blood-brain barrier permeability, while high plasma protein binding may limit free drug availability. Stability studies under physiological conditions (pH 7.4, 37°C) indicate a half-life of >6 hours, with degradation occurring via amide hydrolysis.
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